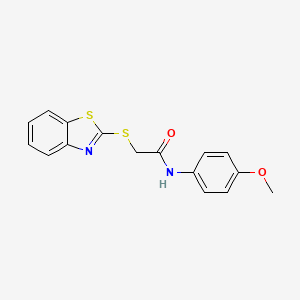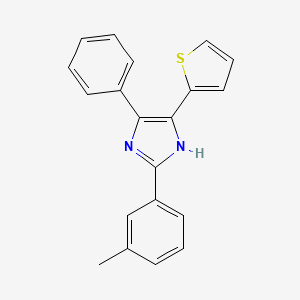![molecular formula C27H27ClN2O5 B11644815 benzyl N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate](/img/structure/B11644815.png)
benzyl N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate is a synthetic organic compound characterized by its complex structure, which includes a benzyl group, a chlorophenyl group, a furan ring, and a leucinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Enoyl Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with furan-2-carboxylic acid in the presence of a base to form the enoyl intermediate.
Amidation Reaction: The enoyl intermediate is then reacted with leucine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Benzylation: Finally, the compound is benzylated using benzyl chloride in the presence of a base like sodium hydride (NaH) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The enoyl group can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, oxygen with a catalyst.
Reduction: Hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Reduced enoyl derivatives.
Substitution: Substituted chlorophenyl derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural complexity.
Protein Binding: Investigated for its ability to bind to proteins, affecting their function.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
Material Science:
作用機序
The mechanism of action of benzyl N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The furan ring and chlorophenyl group contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzyl N-{(2Z)-3-(4-fluorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate: Similar structure but with a fluorine atom instead of chlorine.
Benzyl N-{(2Z)-3-(4-bromophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in benzyl N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate imparts unique electronic properties, affecting its reactivity and binding characteristics. This makes it distinct from its fluorine and bromine analogs, potentially leading to different biological activities and applications.
特性
分子式 |
C27H27ClN2O5 |
|---|---|
分子量 |
495.0 g/mol |
IUPAC名 |
benzyl 2-[[(Z)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C27H27ClN2O5/c1-18(2)15-23(27(33)35-17-20-7-4-3-5-8-20)30-25(31)22(16-19-10-12-21(28)13-11-19)29-26(32)24-9-6-14-34-24/h3-14,16,18,23H,15,17H2,1-2H3,(H,29,32)(H,30,31)/b22-16- |
InChIキー |
JWLBYCBWWKCIAV-JWGURIENSA-N |
異性体SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CO3 |
正規SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione](/img/structure/B11644751.png)
![4-[11-(3-fluorophenyl)-1-oxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11644753.png)
![8-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11644759.png)
![diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11644767.png)
![N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11644771.png)
![methyl (4Z)-1-benzyl-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11644797.png)
![5-[(2,3,4-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11644799.png)
![2-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644805.png)
![4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11644819.png)
![9,16,16-trimethyl-8,15-dioxatetracyclo[10.2.2.02,7.09,14]hexadeca-2,4,6-triene](/img/structure/B11644822.png)
